Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

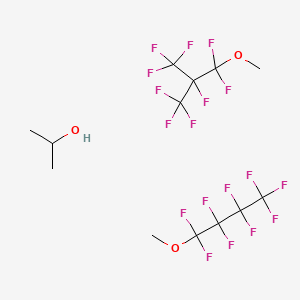

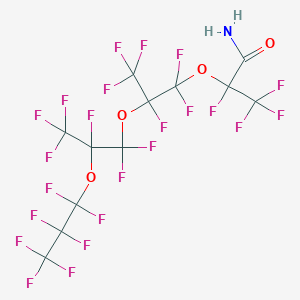

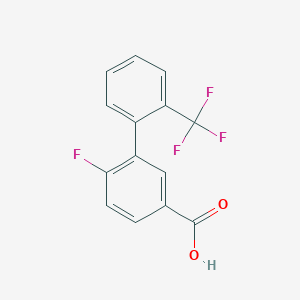

Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide: is a perfluorinated compound with the molecular formula C12H2F23NO4 and a molecular weight of 661.11 g/mol . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Mechanism of Action

Target of Action

It’s known that similar perfluoroalkyl substances (pfas) often interact with thePPAR nuclear receptor , which is highly expressed in the liver, heart, and kidney .

Biochemical Pathways

It’s known that the ppar nuclear receptor regulates fatty acid metabolism and peroxisome proliferation . Disruptions of this pathway have been implicated in several downstream adverse health outcomes .

Result of Action

Similar compounds have been associated with developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide. For instance, it is a CO2-soluble fluoropolymer used frequently as a surfactant . Its use in various environments, such as for CO2 drying of aqueous photoresists , suggests that its action and stability may be influenced by the presence of other chemicals and environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known to be used as a building block for fluorine-containing emulsifiers for oil-in-water emulsions

Cellular Effects

It has been observed that exposure to this compound can lead to mortality and body weight changes in Sprague Dawley rats .

Molecular Mechanism

It is known to interact with the PPAR nuclear receptor, which is highly expressed in the liver, heart, and kidney, and regulates fatty acid metabolism and peroxisome proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, male and female Sprague Dawley rats were exposed to Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide by oral gavage for five days over multiple dose levels . Over time, it was observed that there were significant decreases in T3 and T4 thyroid hormone concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At doses greater than 17 mg/kg/day, mortality was observed. At doses less than or equal to 17 mg/kg/day, body weight changes were observed .

Metabolic Pathways

It is known to interact with the PPAR nuclear receptor, which regulates fatty acid metabolism and peroxisome proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide typically involves the reaction of perfluorinated alcohols with amides under controlled conditions. The process often requires the use of strong acids or bases as catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using specialized equipment to handle the highly reactive and corrosive nature of perfluorinated compounds. The production process is designed to ensure high purity and yield, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide primarily undergoes substitution reactions due to the presence of fluorine atoms, which make it resistant to oxidation and reduction .

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles and bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products: The major products formed from these reactions are often other perfluorinated compounds, which retain the unique properties of the parent compound .

Scientific Research Applications

Chemistry: In chemistry, Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide is used as a surfactant and emulsifier due to its ability to reduce surface tension and stabilize emulsions .

Biology and Medicine: In biological and medical research, this compound is used in the development of drug delivery systems and as a component in diagnostic imaging agents .

Industry: Industrially, it is used in the manufacture of coatings, lubricants, and sealants due to its high resistance to heat and chemicals .

Comparison with Similar Compounds

Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecanol): Contains an alcohol group, making it more reactive in certain chemical reactions.

Uniqueness: Perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecan)amide is unique due to its amide functional group, which provides additional stability and resistance to hydrolysis compared to its acid and alcohol counterparts .

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F23NO4/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H2,36,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJKMIXDTZLFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896534 |

Source

|

| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51445-02-4 |

Source

|

| Record name | 2,3,3,3-Tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propoxy}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6364317.png)

![6-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6364338.png)